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molecular formula C12H22O3S B8354386 1-Cyclohexylsulfonyl-3,3-dimethyl-2-butanone

1-Cyclohexylsulfonyl-3,3-dimethyl-2-butanone

Cat. No. B8354386
M. Wt: 246.37 g/mol
InChI Key: KGPOBPQOMNCUIL-UHFFFAOYSA-N
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Patent
US05468589

Procedure details

To cyclohexylthiol (23 g, 0.198 mole), a solution of potassium hydroxide (13.7 g, 0.207 mole) in ethanol (80 ml) was added dropwise at 15° C., followed by stirring at the same temperature for 24 hours. After 1-bromo-3,3-dimethyl-2-butanone (35.4 g, 0.198 mole) was added dropwise to the reaction mixture at 10°-15° C. and continued to stir at 20° C. for 5 hours, sodium tungstate (2.5 g) was added. Then, 30% hydrogen peroxide (220 g, 1.96 mole) was added dropwise at 45°-50° C. and reacted with stirring at 60°-80° C. for 30 hours. After cooling, the reaction mixture was extracted with methylene chloride (300 ml×1), the organic layer was separated, dried over anhydrous MgSO4 and evaporated to obtain 14 g of residual crude 1-cyclohexylsulfonyl-3,3-dimethyl-2-butanone as a pale yellow oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Name
sodium tungstate
Quantity
2.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH:4]([SH:7])[CH2:3][CH2:2]1.[OH-:8].[K+].Br[CH2:11][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14].[OH:18]O>C(O)C.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH:4]1([S:7]([CH2:11][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14])(=[O:18])=[O:8])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C1CCC(CC1)S
Name
Quantity
13.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
35.4 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Step Three
Name
Quantity
220 g
Type
reactant
Smiles
OO
Step Four
Name
sodium tungstate
Quantity
2.5 g
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at 20° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
reacted
STIRRING
Type
STIRRING
Details
with stirring at 60°-80° C. for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with methylene chloride (300 ml×1)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCCC1)S(=O)(=O)CC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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